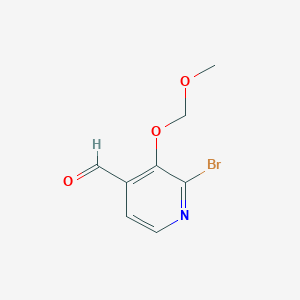
2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(methoxymethoxy)isonicotinaldehyde is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinaldehyde, featuring a bromine atom and a methoxymethoxy group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde typically involves the bromination of 3-(methoxymethoxy)isonicotinaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the aromatic ring.
Industrial Production Methods
While specific industrial production methods for 2-bromo-3-(methoxymethoxy)isonicotinaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-3-(methoxymethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-bromo-3-(methoxymethoxy)isonicotinic acid.
Reduction: 2-bromo-3-(methoxymethoxy)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-3-(methoxymethoxy)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals and dyes
作用機序
The mechanism of action of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxymethoxy group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
2-Bromo-3-methoxyisonicotinaldehyde: Lacks the methoxymethoxy group, which may affect its solubility and reactivity.
3-Methoxyisonicotinaldehyde:
2-Bromoisonicotinaldehyde: Lacks both the methoxy and methoxymethoxy groups, leading to distinct chemical properties.
Uniqueness
2-Bromo-3-(methoxymethoxy)isonicotinaldehyde is unique due to the presence of both the bromine atom and the methoxymethoxy group. This combination imparts specific chemical properties, such as enhanced reactivity and solubility, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3 |
InChIキー |
KZSZCKIVIREPLX-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=CN=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
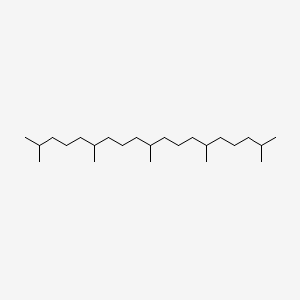
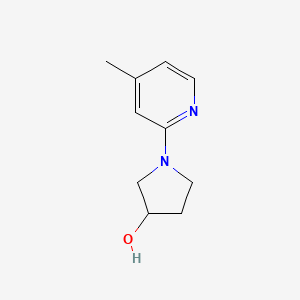
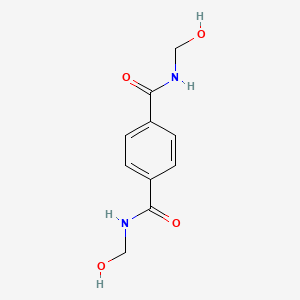

![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)
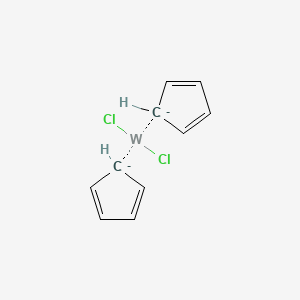
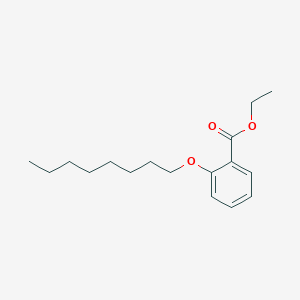
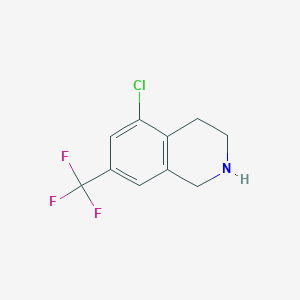

![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
